molecular formula C18H24ClNO4 B14915170 5,5'-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride

5,5'-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride

Cat. No.: B14915170
M. Wt: 353.8 g/mol
InChI Key: YOFRUDDNFJZMJJ-UHFFFAOYSA-N
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Description

5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride typically involves the reaction of 2-methoxyphenol with a diamine compound under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation, crystallization, or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines[5][5].

Scientific Research Applications

5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Facilitates the conjugation of proteins and other biomolecules.

    Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.

    Industry: Used as an antioxidant in polymer and resin formulations.

Mechanism of Action

The mechanism of action of 5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Oxalylbis(azanediyl)bis(ethane-2,1-diyl) Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]
  • N,N’-azanediylbis(ethane-2,1-diyl)bis(2-aminobenzamide)
  • NHS-PEG2-SS-PEG2-NHS

Uniqueness

5,5’-(Azanediylbis(ethane-2,1-diyl))bis(2-methoxyphenol) hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

5-[2-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]ethyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-22-17-5-3-13(11-15(17)20)7-9-19-10-8-14-4-6-18(23-2)16(21)12-14;/h3-6,11-12,19-21H,7-10H2,1-2H3;1H

InChI Key

YOFRUDDNFJZMJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)O)O.Cl

Origin of Product

United States

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